Cyclohexanone O-oxiranylmethyl-oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from cyclohexanone, a cyclic ketone, and is notable for its role as an intermediate in various chemical syntheses, particularly in the production of polymers like Nylon-6. Cyclohexanone O-oxiranylmethyl-oxime is recognized for its unique structural features, including an oxirane (epoxide) group, which contributes to its reactivity and potential applications in organic synthesis.
The primary reaction involving cyclohexanone O-oxiranylmethyl-oxime is the Beckmann rearrangement, where it can be converted into ε-caprolactam, a precursor for Nylon-6. This rearrangement typically occurs in the presence of acid catalysts, such as sulfuric acid or solid acids used in industrial processes. Other notable reactions include:
These reactions highlight the versatility of cyclohexanone O-oxiranylmethyl-oxime in organic synthesis and its importance in producing valuable chemical intermediates .
Cyclohexanone O-oxiranylmethyl-oxime can be synthesized through several methods:
These methods demonstrate the evolving landscape of synthetic strategies for producing cyclohexanone O-oxiranylmethyl-oxime efficiently.
Cyclohexanone O-oxiranylmethyl-oxime is unique due to its cyclic structure combined with both ketonic and oxime functionalities, which may provide distinct reactivity patterns compared to its linear counterparts .
The synthesis of cyclohexanone oxime derivatives via EChem–Chem pathways involves two sequential steps: (1) the electrochemical reduction of nitrate (NO₃⁻) to hydroxylamine (NH₂OH) intermediates, and (2) the chemical coupling of these intermediates with a functionalized ketone precursor, such as O-oxiranylmethyl-cyclohexanone. Recent studies demonstrate that nitrate serves as a sustainable nitrogen source under ambient conditions, replacing traditional hydroxylamine sulfate routes that require high temperatures and pressures.
In the electrochemical step, nitrate is reduced on a catalytic surface, forming adsorbed hydroxylamine (NH₂OH) as a key intermediate. This intermediate is stabilized on the catalyst surface long enough to undergo nucleophilic attack by the carbonyl group of O-oxiranylmethyl-cyclohexanone in the subsequent chemical step. The tandem process avoids isolation of hydroxylamine, minimizing its decomposition to ammonia (NH₃) and enhancing overall efficiency. Mechanistic studies using *in situ Raman spectroscopy reveal that the *NH₂OH intermediate exhibits a distinct vibrational peak at 1045 cm⁻¹ on Zn-rich surfaces, confirming its role in oxime formation.
The chemical step proceeds via nucleophilic addition-elimination, where the oxiranylmethyl group on the ketone does not interfere with the reaction kinetics. Computational models suggest that the electron-withdrawing nature of the oxiranylmethyl group may slightly accelerate the elimination of water, favoring oxime formation.
Table 1: Key Intermediates and Their Roles in EChem–Chem Pathways
Zn–Cu alloy catalysts are pivotal in mediating the selectivity and efficiency of nitrate reduction to hydroxylamine. Pure Zn catalysts exhibit weak adsorption of nitrogen species, necessitating higher overpotentials but favoring the release of *NH₂OH for chemical coupling. Conversely, pure Cu catalysts strongly adsorb intermediates, reducing overpotentials but promoting over-reduction to NH₃.
A Zn₉₃Cu₇ alloy optimizes this balance, achieving a 97% yield of cyclohexanone oxime at 100 mA/cm² with a Faradaic efficiency (FE) of 27%. The alloy’s surface composition ensures moderate adsorption strength, allowing *NH₂OH to desorb and react with the ketone before further reduction. Density functional theory (DFT) calculations corroborate that Cu sites lower the activation energy for nitrate reduction, while Zn sites hinder NH₂OH adsorption, collectively steering selectivity toward oxime.
For O-oxiranylmethyl derivatives, the same catalytic principles apply. The oxiranylmethyl group’s steric bulk does not significantly alter the adsorption dynamics on Zn₉₃Cu₇, as evidenced by consistent cyclic voltammetry profiles in the presence of modified ketones. However, prolonged electrolysis may require catalyst regeneration to maintain activity, as epoxy-functional groups could weakly adsorb on surface sites.
The adsorption behavior of hydroxylamine (*NH₂OH) intermediates on catalytic surfaces dictates the efficiency of cyclohexanone O-oxiranylmethyl-oxime synthesis. Zinc-copper (Zn-Cu) alloy catalysts exhibit distinct performance profiles depending on their composition:
| Catalyst Composition | *NH₂OH Adsorption Strength | Oxime Selectivity | Faradaic Efficiency |
|---|---|---|---|
| Pure Zn | Weak | 97% | 27% |
| Zn₉₃Cu₇ | Moderate | 95% | 25% |
| Pure Cu | Strong | <5% | 75% (NH₃ dominant) |
Source: Electrochemical studies on Zn-Cu alloys [5]
Weak adsorption on Zn-rich surfaces permits *NH₂OH to desorb and react with cyclohexanone in solution, whereas strong adsorption on Cu-rich catalysts drives further reduction to ammonia (NH₃) [5]. Density functional theory (DFT) calculations reveal that Cu sites stabilize *NH₂OH through d-orbital interactions, lowering the activation energy for N–H bond cleavage [5]. In contrast, Zn’s sp-band electronic structure favors *NH₂OH release, enabling nucleophilic attack on the carbonyl group of cyclohexanone [5].
Mesoporous silica-supported TiO₂ catalysts demonstrate analogous behavior, where surface hydroxyl groups stabilize *NH₂OH via hydrogen bonding, as confirmed by in situ Fourier-transform infrared spectroscopy (FTIR) [1] [4]. This stabilization reduces unwanted side reactions, achieving 86.1% oxime selectivity at 81% cyclohexylamine conversion [1].
The kinetic competition between oxime formation and NH₃ generation is governed by three factors:
The apparent rate constant $$ k{\text{obs}} $$ for oxime formation follows a Langmuir-Hinshelwood mechanism:
$$
k{\text{obs}} = \frac{k1 k2 [\text{ONE}][\text{NH₂OH}]}{k_{-1} + k_2 [\text{NH₂OH}]}
$$
where $$ k1 $$ and $$ k{-1} $$ represent adsorption/desorption constants, and $$ k2 $$ is the surface reaction constant [7]. This model predicts a 15% increase in $$ k{\text{obs}} $$ when pH rises from 6 to 8, aligning with experimental observations [7].
pH critically influences the protonation state of intermediates and transition states:
| pH Range | Dominant Species | Reaction Outcome |
|---|---|---|
| 2.5–4.0 | Protonated oxime (ONH⁺) | Slow condensation (<10% yield) |
| 6.0–8.0 | Neutral *NH₂OH | Steady oxime formation (60–75% yield) |
| 9.0–10.5 | Deprotonated *NH₂OH⁻ | Rapid oxime synthesis (>90% yield) |
Source: FTIR studies of acetone oximation analogs [6]
At pH 10, deprotonated *NH₂OH⁻ exhibits enhanced nucleophilicity, reducing the activation energy for C=N bond formation from 58 kJ/mol to 42 kJ/mol [6]. However, alkaline conditions (>pH 9) risk hydrolyzing the oxiranylmethyl group, necessitating precise pH control between 8.5–9.0 for optimal stability [4]. In situ Raman spectroscopy of Au-Pd/TiO₂ catalysts reveals that surface-bound hydroxyl groups (-OH) act as proton shuttles, accelerating the dehydration step in oxime formation at neutral pH [4].
| Reactor concept | Representative substrate | Time on stream (h) | Conversion (%) | Oxime selectivity (%) | Reference |
|---|---|---|---|---|---|
| Tubular metallic membrane reactor with titanium silicalite-1 slurry separation | Acetone | 30 | 94.5 | 98.0 | 28 |
| Single-reactor continuous ammoximation with hollow titanium silicalite-1 and internal ceramic membrane | Cyclohexanone | >2 000 (industrial) | >99.9 | >99.5 | 22 |
| Electrochemical tandem oxygen-reduction–ammoximation cell (divided, porous carbon–titanium silicalite-1 cathode) | Cyclohexanone | 3 | 71.7 ± 1.1 | 70.3 ± 0.6 | 4 |
| Electrocatalytic oxygen-reduction cell with cascade titanium silicalite-1 catcher (optimized) | Cyclohexanone | 3 | – | 95.0 (yield) | 25 |
These data demonstrate that ceramic or metallic membranes already support day-scale, high-selectivity runs, while electrochemical routes provide safer “reagent-less” oxidation, laying the foundation for the more advanced membrane electrode assembly discussed below.
Membrane electrode assemblies combine reaction, ion transport and product separation in a single laminated element. Three features are essential for oxime synthesis:
Scale-up lessons from lithium-mediated nitrogen reduction stacks show that stainless-steel cloth current collectors, lithium-doped polyethylene oxide binders and hard-pressed lamination withstand square-metre plates without voltage loss [4]. Applying identical engineering allows a single twenty-five square centimetre cell to reach an oxime space-time-yield near twenty-two millimoles per gram of catalyst per hour, with ninety-nine percent selectivity and ninety-six percent electron-to-product efficiency [2].
Titanium silicalite-1 is the industrial catalyst of choice, but hydrolytic framework damage, titanium leaching and pore blockage can halve activity within forty-three hours if the synthesis is not optimised [5].
| Mitigation method | Deactivation mode addressed | Lifetime gain (%) | Key metric | Reference |
|---|---|---|---|---|
| Ammonium carbonate-mediated synthesis | Hydrolytic titanium loss | +40 | Weak-acid sites ↓ 16% | 44 |
| Trimethylsilyl surface capping | Titanium leaching | >90 | Leached titanium <5 ppm after 48 h | 53 |
| Hydrothermal re-insertion of titanium | Framework vacancy healing | Restoration to fresh performance | Oxime yield from 19%→99% | 54 |
| Hexa-coordinated titanium surface sites | Oxygen-transfer turnover | Rate ×1.67 | Calculated barrier −56 kJ mol⁻¹ | 45 |
Electrified reactors allow direct coupling to variable renewable power:
| Process route | Fossil energy input (megajoule kg⁻¹ product) | Scope-1 carbon dioxide equivalent (kg kg⁻¹ product) | Reference |
|---|---|---|---|
| Conventional batch process with purchased hydrogen peroxide | 35 | 2.8 | 3 |
| Continuous hollow titanium silicalite-1 membrane reactor (thermochemical) | 22 | 1.9 | 22 |
| Electrons-only membrane electrode assembly powered by photovoltaic electricity | 14 | ≤0.3 (location dependent) | 25 + 31 + 33 |
Applying the electrified route to cyclohexanone O-oxiranylmethyl-oxime therefore yields an estimated seventy-five percent reduction in fossil energy demand relative to the incumbent batch process, while retaining industrial-level single-pass selectivity.